

A Technical Guide to Cy3.5 for Advanced Fluorescence Microscopy

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Compound of Interest

Compound Name: Cy3.5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the fluorescent dye **Cy3.5**, focusing on its spectral properties and applications in fluorescence microscopy. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence imaging in their work.

Core Spectroscopic Properties of Cy3.5

Cy3.5 is a bright, orange-red fluorescent dye belonging to the cyanine family.^[1] It is widely used for labeling biomolecules such as proteins and nucleic acids in various fluorescence-based applications, including microscopy, flow cytometry, and immunoassays.^[2] Its key spectral characteristics make it a versatile tool for cellular imaging.

The spectral properties of **Cy3.5** can exhibit slight variations depending on the local environment, such as the solvent and conjugation to a biomolecule.^[1] The table below summarizes the key quantitative data for **Cy3.5**.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~579 - 581 nm[2][3][4]	The peak wavelength for absorbing light.
Emission Maximum (λ_{em})	~591 - 596 nm[2][3][4]	The peak wavelength of emitted fluorescence.
Molar Extinction Coefficient (ϵ)	116,000 - 150,000 M ⁻¹ cm ⁻¹ [1][5][6]	A measure of how strongly the dye absorbs light at its excitation maximum.
Fluorescence Quantum Yield (Φ)	0.15 - 0.35[1][5][6]	The efficiency of converting absorbed photons into emitted photons. This is highly dependent on the molecular environment.[1]
Stokes Shift	~12 - 15 nm[1][2]	The difference between the excitation and emission maxima.

Experimental Protocols for Fluorescence Microscopy

Accurate and reproducible results in fluorescence microscopy hinge on optimized experimental protocols. Below are detailed methodologies for antibody conjugation and immunofluorescence staining using **Cy3.5**.

Antibody Conjugation with Cy3.5 NHS Ester

This protocol outlines the general procedure for covalently labeling primary amines on antibodies with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of **Cy3.5**.

Materials:

- Antibody of interest (in an amine-free buffer, e.g., PBS)
- **Cy3.5** NHS ester

- Anhydrous dimethyl sulfoxide (DMSO)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- **Prepare Antibody:** Dissolve the antibody in a buffer free of primary amines, such as PBS, at a concentration of 2-10 mg/mL.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve the **Cy3.5** NHS ester in anhydrous DMSO to a concentration of 10 mM.
- **Conjugation Reaction:** Add the reactive dye to the antibody solution. A common starting point is a molar ratio of 5:1 to 20:1 (dye:antibody). This ratio may require optimization for different antibodies.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.[\[7\]](#)
- **Purification:** Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS. The labeled antibody will be visible as a colored band and will typically elute first.[\[8\]](#)
- **Characterization (Optional):** Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for **Cy3.5**). The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.[\[8\]](#)

Immunofluorescence Staining of Cultured Cells

This protocol describes the steps for staining fixed and permeabilized cells for fluorescence microscopy.

Materials:

- Cultured cells on coverslips or in imaging dishes

- Phosphate-Buffered Saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody specific to the target protein
- **Cy3.5**-conjugated secondary antibody
- Antifade mounting medium

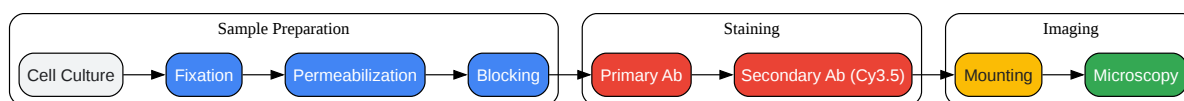
Procedure:

- Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Incubate the cells with blocking buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate the cells with the **Cy3.5**-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[\[7\]](#)
- Final Washes: Wash the cells three times with PBS.[\[7\]](#)

- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium to preserve the fluorescence signal.[7]
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for **Cy3.5**.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an immunofluorescence experiment using **Cy3.5**.



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Caption: Workflow for immunofluorescence staining with **Cy3.5**.

Microscopy Setup for Cy3.5 Imaging

To effectively image **Cy3.5**, the fluorescence microscope must be equipped with the appropriate optical components.

- Excitation Source: A laser line or a filtered lamp that provides excitation light around 561 nm is ideal.[4]
- Filter Set: A filter set designed for **Cy3.5** or spectrally similar fluorophores like Alexa Fluor 568 is recommended.[9] A typical bandpass filter set would include:
 - Excitation Filter: Centered around 560-570 nm (e.g., 569/25x).[9]
 - Dichroic Mirror: With a cutoff around 585 nm.

- Emission Filter: Centered around 590-610 nm (e.g., 593/40 or a common 585/42 filter).[4]
[10]

Photostability and Applications

Cy3.5 exhibits good photostability, making it suitable for demanding imaging applications that require prolonged or repeated light exposure, such as time-lapse microscopy and z-stack acquisition.[2] However, the use of antifade reagents in the mounting medium is always recommended to minimize photobleaching.[7]

Key Applications:

- Fluorescence Microscopy: High-resolution imaging of cellular structures and dynamic processes.[2]
- Immunofluorescence: Detection and localization of specific proteins within cells and tissues.
- Flow Cytometry: Analysis and sorting of cells based on fluorescence intensity.[2]
- Molecular Probes: Labeling of proteins, nucleic acids, and other biomolecules for in vitro and in vivo studies.[2]
- FRET (Förster Resonance Energy Transfer): Can be used as a donor or acceptor in FRET-based assays to study molecular interactions.[10]

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